molecular formula C16H8Cl2N2O4S B12685431 2,4-Dichlorophenyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate CAS No. 94202-18-3

2,4-Dichlorophenyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate

Katalognummer: B12685431
CAS-Nummer: 94202-18-3
Molekulargewicht: 395.2 g/mol
InChI-Schlüssel: UFWLHIBOVCUXFD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Dichlorophenyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulfonate is a heterocyclic organic compound with the molecular formula C16H8Cl2N2O4S and a molecular weight of 395.216720 g/mol . It is known for its unique structure, which includes a diazo group and a sulfonate group, making it a valuable compound in various scientific research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichlorophenyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulfonate typically involves the reaction of 2,4-dichlorophenol with 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality .

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Dichlorophenyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2,4-Dichlorophenyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2,4-Dichlorophenyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulfonate involves its interaction with specific molecular targets. The diazo group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt various biological pathways, making the compound useful in studying enzyme functions and as a potential therapeutic agent .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,4-Dichlorophenyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulfonate is unique due to its dichlorophenyl group, which enhances its reactivity and specificity in various chemical reactions. This makes it a valuable compound for specific applications in research and industry .

Eigenschaften

CAS-Nummer

94202-18-3

Molekularformel

C16H8Cl2N2O4S

Molekulargewicht

395.2 g/mol

IUPAC-Name

2-diazonio-5-(2,4-dichlorophenoxy)sulfonylnaphthalen-1-olate

InChI

InChI=1S/C16H8Cl2N2O4S/c17-9-4-7-14(12(18)8-9)24-25(22,23)15-3-1-2-11-10(15)5-6-13(20-19)16(11)21/h1-8H

InChI-Schlüssel

UFWLHIBOVCUXFD-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=CC(=C2[O-])[N+]#N)C(=C1)S(=O)(=O)OC3=C(C=C(C=C3)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.